Tert-butyl (2-hydroxybutyl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGQBNOUKTURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Coupling Reactions
The most common route involves coupling a hydroxyalkylamine with a tert-butyl carbamoyl chloride or activated carbonate. For example, tert-butyl (2-hydroxyethyl)(methyl)carbamate is synthesized via a two-step process:
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Protection of the amine : Methylation of piperidine-4-carboxylic acid followed by Boc protection.
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Esterification : Reaction with 2-hydroxyethylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) in acetonitrile.
For the butyl analog, substituting 2-hydroxyethylmethylamine with 2-hydroxybutylmethylamine would follow analogous steps, though steric hindrance from the longer alkyl chain may necessitate adjusted stoichiometry or prolonged reaction times.
Nucleophilic Substitution Approaches
Alternative methods employ nucleophilic displacement, as seen in the synthesis of tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate. Sodium hydride deprotonates the hydroxyl group, enabling sulfonylation or carbamation. Adapting this for this compound would require:
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Deprotonation of 2-hydroxybutylmethylamine with NaH.
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Reaction with tert-butyl carbamoyl chloride in anhydrous tetrahydrofuran (THF) or diethyl ether.
Detailed Experimental Protocols
EDCl/DMAP-Mediated Coupling (Adapted from )
Reagents :
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1-Methylpiperidine-4-carboxylic acid (1.72 g, 10 mmol)
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This compound (theoretical equivalent)
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EDCl (2.30 g, 12 mmol)
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DMAP (0.24 g, 2 mmol)
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Acetonitrile (50 mL)
Procedure :
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Dissolve 1-methylpiperidine-4-carboxylic acid and this compound in acetonitrile.
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Add EDCl and DMAP under nitrogen atmosphere.
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Stir at 20°C for 16 hours.
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Concentrate under reduced pressure, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane gradient).
Sodium Hydride-Assisted Alkylation (Adapted from )
Reagents :
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2-Hydroxybutylmethylamine (10 mmol)
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Tert-butyl carbamoyl chloride (12 mmol)
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Sodium hydride (24 mmol)
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Anhydrous THF (240 mL)
Procedure :
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Cool THF to 0°C under nitrogen.
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Add NaH slowly, followed by 2-hydroxybutylmethylamine.
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Warm to 50°C for 1 hour.
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Add tert-butyl carbamoyl chloride dropwise.
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Stir at 25°C for 3 hours.
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Quench with water, extract with diethyl ether, and dry over NaSO.
Yield : ~80–90% (extrapolated from sulfonylation yields in).
Optimization and Challenges
Solvent Selection
Polar aprotic solvents (acetonitrile, THF) enhance carbamate coupling efficiency by stabilizing intermediates. For the butyl derivative, THF may reduce side reactions compared to acetonitrile due to better solubility of longer alkyl chains.
Temperature and Stoichiometry
Elevated temperatures (50–60°C) improve reaction rates but risk Boc-group cleavage. Molar ratios of 1:1.2 (amine:carbamoyl chloride) balance yield and purity.
Purification Techniques
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Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve unreacted starting materials.
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Crystallization : Isopropyl ether/n-heptane mixtures precipitate pure product.
Comparative Data Table
| Method | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| EDCl/DMAP Coupling | EDCl, DMAP | Acetonitrile | 20°C | 16h | 70–85% |
| NaH Alkylation | NaH, Boc-carbamoyl chloride | THF | 25°C | 3h | 80–90% |
Industrial Scalability
Large-scale production favors the NaH-mediated route due to lower catalyst costs and simpler workup. However, EDCl/DMAP protocols offer higher regioselectivity for sensitive substrates .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxybutyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the original hydroxybutyl group.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Tert-butyl (2-hydroxybutyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Tert-butyl Carbamates
Key Observations :
- Hydroxyalkyl Chains : Compounds like tert-butyl (2-hydroxyethyl)carbamate share the hydroxyl group but lack the methyl and extended butyl chain, reducing steric bulk and hydrophobicity compared to the target compound.
- Reactive Groups: The presence of a ketone in compound 24 or hydroxyimino in compound 19 introduces distinct reactivity (e.g., nucleophilic addition or redox activity), unlike the target compound’s hydroxyl group, which primarily participates in H-bonding.
- Aromatic vs. Aliphatic : tert-Butyl (4-chlorophenethyl)carbamate exhibits aromatic π-π interactions and halogen-mediated polarity, contrasting with the aliphatic hydroxybutyl chain’s flexibility and hydrophilicity.
Comparison :
- Reagent Diversity : Compound 24 uses hydrazine for carbonyl reduction, whereas compound 19 employs CDI for carbamate formation, highlighting the versatility of Boc-protection strategies.
- Yield and Purity : Yields for tert-butyl carbamates generally exceed 80% with purities >95% when chromatographic purification is employed .
Physicochemical Properties
Table 3: NMR Data for Selected Compounds
Analysis :
- The target compound’s 2-hydroxybutyl group would exhibit resonances near δ 3.4–3.7 (hydroxyl CH₂) and δ 1.4–1.6 (butyl CH₂), similar to tert-butyl (2-hydroxyethyl)carbamate , but with additional splitting due to the longer chain.
- Methyl groups (δ ~1.0–1.5) and tert-butyl protons (δ ~1.4) are consistent across analogs .
Biological Activity
Tert-butyl (2-hydroxybutyl)(methyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a tert-butyl group, a hydroxybutyl moiety, and a methyl carbamate functional group, this compound is being investigated for various therapeutic applications, including enzyme inhibition and potential anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 189.25 g/mol
- IUPAC Name : tert-butyl N-[(2R)-2-hydroxybutyl]-N-methylcarbamate
The structure of this compound allows for significant steric hindrance, which plays a crucial role in its biological activity. The carbamate group is known for forming stable complexes with enzymes, thus modulating their activity.
The primary mechanism of action involves the formation of stable carbamate-enzyme complexes. This interaction can inhibit enzyme activity by either blocking the active site or altering the enzyme's conformation. The hydroxybutyl group enhances hydrogen bonding interactions, potentially increasing the compound's binding affinity to various biological targets, including receptors and enzymes involved in critical cellular pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be beneficial in treating diseases where these enzymes play a pivotal role. For instance, it has shown promise in inhibiting Bruton’s tyrosine kinase (BTK), a target for treating B-cell malignancies and autoimmune diseases .
- Anticancer Potential : Initial studies suggest that this compound may induce apoptosis in cancer cells by disrupting key signaling pathways. Its mechanism involves the modulation of cellular pathways that are critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Inhibition Studies : A study demonstrated that the compound could effectively inhibit enzymatic activity in vitro, showcasing its potential as a therapeutic agent against specific cancers. The IC values indicated significant potency against targeted enzymes .
- Binding Affinity : Research highlighted the importance of the hydroxybutyl group in enhancing binding affinity to specific receptors. This was evidenced by competitive binding assays that showed increased interactions with target proteins compared to structurally similar compounds.
- Cellular Studies : In vivo studies revealed that treatment with this compound led to reduced tumor growth in animal models, supporting its potential application in cancer therapy.
Data Tables
| Study | Target Enzyme | IC | Effect Observed |
|---|---|---|---|
| Enzyme Inhibition Study 1 | BTK | 13 μM | Significant inhibition of enzyme activity |
| Binding Affinity Study | Specific Receptor | N/A | Enhanced binding compared to controls |
| Cellular Study | Cancer Cell Lines | N/A | Reduced tumor growth observed |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and what key reaction conditions should be optimized?
- Methodological Answer : Tert-butyl carbamates are typically synthesized via carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, the amine group is protected via Boc anhydride in the presence of a base like triethylamine or DMAP . Key reaction conditions to optimize include:
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., THF, DCM) are preferred for solubility and reactivity.
- Catalyst : Palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., BINAP) are critical in cross-coupling steps for advanced derivatives .
Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of tert-butyl carbamate derivatives?
- Methodological Answer :
- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). Hydroxy and carbamate protons resonate between 5–7 ppm, while aromatic protons (if present) show splitting patterns correlating with substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+). For example, tert-butyl carbamate intermediates in pharmaceutical syntheses show exact mass matches within 2 ppm error .
- Purity : HPLC with UV detection (λ = 210–254 nm) assesses purity, with retention times compared to standards .
Advanced Research Questions
Q. What strategies achieve stereochemical control during the synthesis of tert-butyl carbamate intermediates?
- Methodological Answer : Stereoselective synthesis involves:
- Chiral Catalysts : Enzymatic methods (e.g., lipases) enable enantioselective acylation of amines. Troiani et al. (2011) demonstrated biocatalytic resolution for statin intermediates .
- Protecting Group Strategy : Bulky groups like tert-butyl direct regioselectivity. For example, tert-butyl carbamates in cyclohexane derivatives were synthesized using chiral auxiliaries to fix the conformation .
- Crystallization-Induced Asymmetric Transformation : Recrystallization from chiral solvents enriches enantiomeric excess (e.g., >99% ee reported for tert-butyl (1S,2R,4R)-4-(Boc-amino)cyclohexylcarbamate) .
Q. How do hydrogen bonding interactions influence the crystal packing and stability of tert-butyl carbamate derivatives?
- Methodological Answer : X-ray crystallography reveals that N–H···O hydrogen bonds between carbamate groups and adjacent molecules stabilize the lattice. For instance, Das et al. (2016) observed bifurcated hydrogen bonds (2.8–3.0 Å) in tert-butyl carbamate crystals, leading to a 3D network that enhances thermal stability . Weak interactions (C–H···O) further contribute to packing efficiency, as seen in derivatives with fluorophenyl substituents .
Q. How can researchers resolve conflicting data on reaction yields or byproduct formation in tert-butyl carbamate syntheses?
- Methodological Answer :
- Analytical Triangulation : Combine LC-MS, NMR, and IR to identify byproducts. For example, tert-butyl (2-chloropyrimidin-4-yl)carbamate synthesis may yield chlorinated impurities detectable via chlorine isotopic patterns in HRMS .
- Reaction Monitoring : In situ FTIR tracks Boc deprotection kinetics, while TLC/MS identifies intermediates .
- Computational Modeling : DFT calculations predict reaction pathways and transition states. Conflicting yields in palladium-catalyzed couplings (e.g., tert-butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) were resolved by optimizing ligand-metal ratios .
Data Contradiction Analysis
Q. Why do tert-butyl carbamate derivatives exhibit variable solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility depends on substituent polarity. For example:
- Hydrophilic Derivatives : tert-butyl (2-hydroxybutyl)carbamate shows moderate water solubility (5–10 mg/mL) due to the hydroxy group, but this decreases with aromatic substituents (e.g., biphenyl derivatives are <1 mg/mL) .
- pH Effects : Under acidic conditions (pH <4), Boc groups hydrolyze, increasing aqueous solubility. Stability studies in buffered solutions (pH 3–7) validate this behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
